

#### MK-6186: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



# An In-depth Analysis of the Non-Nucleoside Reverse Transcriptase Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **MK-6186**, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of HIV-1 infection. This document is intended for researchers, scientists, and drug development professionals.

#### **Chemical Structure and Identification**

**MK-6186** is a complex heterocyclic molecule with the systematic IUPAC name 3-chloro-5-{[5-chloro-1-({1H-pyrazolo[3,4-b]pyridin-3-yl}methyl)-1H-indazol-4-yl]oxy}benzonitrile.

Chemical Structure:

Chemical Structure of MK-6186

Table 1: Chemical Identifiers for MK-6186



| Identifier        | Value                                                                                                                                                         |  |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | 3-chloro-5-{[5-chloro-1-({1H-pyrazolo[3,4-b]pyridin-3-yl}methyl)-1H-indazol-4-yl]oxy}benzonitrile                                                             |  |
| CAS Number        | 1034474-19-5                                                                                                                                                  |  |
| Molecular Formula | C21H12Cl2N6O                                                                                                                                                  |  |
| Molecular Weight  | 435.27 g/mol                                                                                                                                                  |  |
| SMILES            | C1=CC2=C(N=CN2CC3=C(N=C4C=C(C=C3)Cl<br>)OC5=CC(=CC(=C5)Cl)C#N)N=C1                                                                                            |  |
| InChI             | InChI=1S/C21H12CI2N6O/c22-13-6-12(9-24)7-<br>14(8-13)30-20-16-10-26-29(19(16)4-3-<br>17(20)23)11-18-15-2-1-5-25-21(15)28-27-18/h1-<br>8,10H,11H2,(H,25,27,28) |  |
| InChlKey          | FZBAOOQVQXATRL-UHFFFAOYSA-N                                                                                                                                   |  |

## **Physicochemical Properties**

The physicochemical properties of **MK-6186** are crucial for its formulation and delivery. A combination of predicted and available experimental data is presented below.

Table 2: Physicochemical Properties of MK-6186



| Property                     | Value           | Source               |
|------------------------------|-----------------|----------------------|
| Physical State               | Off-white solid | Experimental         |
| Water Solubility             | 0.0225 mg/mL    | Predicted (ALOGPS)   |
| logP                         | 4.77            | Predicted (ALOGPS)   |
| logS                         | -4.3            | Predicted (ALOGPS)   |
| pKa (Strongest Acidic)       | 9.99            | Predicted (ChemAxon) |
| pKa (Strongest Basic)        | 2.13            | Predicted (ChemAxon) |
| Hydrogen Bond Acceptor Count | 4               | Predicted (ChemAxon) |
| Hydrogen Bond Donor Count    | 1               | Predicted (ChemAxon) |
| Polar Surface Area           | 92.41 Ų         | Predicted (ChemAxon) |
| Rotatable Bond Count         | 4               | Predicted (ChemAxon) |
| Solubility                   | Soluble in DMSO | Experimental         |

#### **Mechanism of Action and Signaling Pathway**

**MK-6186** is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing the conversion of the viral RNA genome into DNA. This action effectively halts the HIV-1 replication cycle.





Click to download full resolution via product page

Caption: HIV-1 Replication Cycle and the inhibitory action of MK-6186.



# Experimental Protocols Large-Scale Synthesis of MK-6186

This protocol describes a key step in the process chemistry route for the large-scale synthesis of **MK-6186**.

Alkylation of Hydrazone Intermediate:

- Preparation of the Reaction Mixture: In a suitable reactor, suspend the hydrazone intermediate (1 equivalent) and potassium carbonate (1.5 equivalents) in N,Ndimethylformamide (DMF, 10 volumes).
- Addition of Alkylating Agent: Add the bromide alkylating agent (1.1 equivalents) to the suspension.
- Reaction: Heat the mixture to 60 °C and agitate for a minimum of 5 hours.
- Monitoring: Monitor the reaction for completion by High-Performance Liquid Chromatography (HPLC).
- Work-up: Upon completion, cool the reaction mixture to 20 °C and add water (20 volumes) over a period of 1 hour.
- Crystallization and Isolation: Cool the resulting slurry to 0 °C and agitate for 1 hour. Isolate the solid product by filtration and wash the cake with water (3 volumes).
- Drying: Dry the product in a vacuum oven at 50 °C to a constant weight to yield the alkylated hydrazone.



Click to download full resolution via product page

Caption: Workflow for the alkylation step in **MK-6186** synthesis.



#### **HIV-1 Reverse Transcriptase Inhibition Assay**

This protocol outlines a method to determine the inhibitory activity of **MK-6186** against HIV-1 reverse transcriptase.

- Enzyme and Substrate Preparation: Prepare a reaction mixture containing a final concentration of 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM dithiothreitol (DTT), 10 mM MgCl<sub>2</sub>, 0.1 mg/ml bovine serum albumin (BSA), 5 μg/ml poly(rA) as the template, and 0.25 μg/ml oligo(dT)<sub>12-18</sub> as the primer.
- Compound Preparation: Prepare serial dilutions of MK-6186 in dimethyl sulfoxide (DMSO).
   The final DMSO concentration in the assay should not exceed 2%.
- Enzyme Addition: Add purified recombinant HIV-1 reverse transcriptase to the reaction mixture.
- Initiation of Reaction: Initiate the reaction by adding [<sup>3</sup>H]TTP to a final concentration of 0.3 μCi/reaction.
- Incubation: Incubate the reaction plate at 37 °C for 1 hour.
- Termination and Detection: Terminate the reaction by adding 10% trichloroacetic acid (TCA).
   Harvest the precipitated DNA on filter mats and quantify the incorporated radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the 50% inhibitory concentration (IC<sub>50</sub>) by plotting the percentage of inhibition against the logarithm of the compound concentration.





Click to download full resolution via product page

Caption: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

#### **Single-Cycle HIV-1 Replication Assay**



This assay measures the antiviral activity of **MK-6186** in a cell-based single round of viral replication.

- Cell Plating: Seed HeLa CD4-LTR-β-gal cells in 96-well plates at a density that will result in 50-70% confluency on the day of infection.
- Compound Addition: The following day, add serial dilutions of MK-6186 to the cells.
- Infection: Infect the cells with a VSV-G pseudotyped HIV-1 vector that contains a luciferase reporter gene.
- Incubation: Incubate the plates for 48 hours at 37 °C in a CO2 incubator.
- Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
- Data Analysis: Determine the 50% effective concentration (EC<sub>50</sub>) by plotting the percentage of viral inhibition against the logarithm of the compound concentration.



Click to download full resolution via product page

Caption: Workflow for the Single-Cycle HIV-1 Replication Assay.

#### Conclusion

**MK-6186** is a potent NNRTI with a well-defined chemical structure and mechanism of action. The information and protocols provided in this technical guide offer a solid foundation for further research and development of this and similar compounds in the field of antiretroviral therapy. The detailed methodologies for synthesis and biological evaluation are intended to facilitate reproducible and robust scientific investigation.

 To cite this document: BenchChem. [MK-6186: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1613805#mk-6186-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com